molecular formula C20H11Cl2F2N3O2S2 B2595229 N-(3,5-dichlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260936-78-4

N-(3,5-dichlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2595229
CAS No.: 1260936-78-4
M. Wt: 498.34
InChI Key: YYMOLZCBFYOCRH-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 3,5-dichlorophenyl acetamide group and a 3,5-difluorophenyl substituent on the pyrimidine ring. The thienopyrimidinone core contributes to planar aromaticity, while the substituents influence lipophilicity and steric interactions .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2F2N3O2S2/c21-10-3-11(22)5-14(4-10)25-17(28)9-31-20-26-16-1-2-30-18(16)19(29)27(20)15-7-12(23)6-13(24)8-15/h1-8H,9H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMOLZCBFYOCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(N(C2=O)C3=CC(=CC(=C3)F)F)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four analogs (Table 1), highlighting structural variations, physicochemical properties, and substituent effects.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocyclic Core Notes
Target Compound C₂₁H₁₃Cl₂F₂N₃O₂S₂ ~540.3* 3,5-dichlorophenyl (acetamide); 3,5-difluorophenyl (pyrimidine) Thieno[3,2-d]pyrimidinone Dual halogenation enhances electronic effects
: N-(3,5-Dichlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide C₁₈H₁₇Cl₂N₃O₂S₂ 442.373 3-ethyl; 5,6-dimethyl Thieno[2,3-d]pyrimidinone Alkyl groups increase hydrophobicity; lower molecular weight
: 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide C₂₄H₂₂ClN₃O₂S₂ ~500.0† 4-chlorophenyl; cyclopenta ring Cyclopenta-fused thieno[2,3-d]pyrimidinone Rigid cyclopenta ring may restrict conformational flexibility
: 2-{[3-(3,5-Difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide C₂₁H₁₅F₂N₃O₃S₂ ~507.5† 3,5-dimethoxyphenyl (acetamide); 3,5-difluorophenyl (pyrimidine) Thieno[3,2-d]pyrimidinone Methoxy groups enhance electron-donating capacity
: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 2,3-dichlorophenyl; methyl (pyrimidine) Dihydropyrimidine Simplified core; lower molecular weight impacts solubility

*Estimated based on structural similarity; †Approximated from molecular formula.

Substituent Effects

  • Halogenation : The target compound’s 3,5-dichlorophenyl and 3,5-difluorophenyl groups introduce strong electron-withdrawing effects, enhancing electrophilic reactivity compared to ’s alkylated analog and ’s 4-chlorophenyl derivative .
  • Aromatic Rings : ’s 3,5-dimethoxyphenyl group contrasts with the target’s dichlorophenyl, offering electron-donating methoxy substituents that may improve solubility .

Heterocyclic Core Variations

  • Thieno[3,2-d] vs.

Physicochemical Properties

  • Molecular Weight : The target (~540.3) is heavier than (442.373) and (344.21), suggesting reduced solubility but enhanced binding affinity due to increased surface area .
  • Lipophilicity : Chlorine and fluorine substituents (target) elevate logP compared to methoxy () or methyl groups (), favoring lipid membrane penetration .

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